
Ipidacrine
Overview
Description
Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine, is a reversible acetylcholinesterase inhibitor. It was first synthesized by the National Research Center for Biologically Active Compounds in the Russian Federation. This compound is a modification of the older drug tacrine (Cognex) and is used in the treatment of memory disorders of different origins .
Preparation Methods
The synthesis of ipidacrine involves the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester is then used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . The industrial production method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain this compound. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield this compound hydrochloride hydrate .
Chemical Reactions Analysis
Ipidacrine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less commonly reported for this compound, but it can undergo typical organic oxidation and reduction reactions under appropriate conditions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include polyphosphoric acid, trialkyl phosphate, and various alkylating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Treatment of Neurological Disorders
Ipidacrine is primarily used in the treatment of various neurological disorders, including:
- Peripheral Nervous System Disorders : It is effective in treating conditions such as mononeuropathies and polyneuropathies. Studies have demonstrated its efficacy in improving muscle tone and reflexes in patients with organic brain damage .
- Central Nervous System Disorders : this compound has been utilized for conditions like bulbar paralysis and cognitive impairments associated with neurological injuries. Its role in enhancing cognitive function has been evaluated in patients recovering from strokes .
Management of Sexual Dysfunction
Recent research indicates that this compound can be beneficial in treating sexual dysfunction related to hormonal imbalances and psychological stressors. Clinical trials have shown that this compound administration leads to significant improvements in sexual activity parameters among patients experiencing disorders such as anorgasmia and delayed ejaculation .
Case Study 1: this compound in Neurological Rehabilitation
A study involving patients with severe neurotrauma demonstrated that this compound, when combined with standard rehabilitation methods, significantly improved recovery outcomes. Patients receiving this compound showed enhanced motor function and cognitive recovery compared to control groups .
Case Study 2: Efficacy in Treating Sexual Dysfunction
In a clinical trial focused on men with sexual dysfunction due to stress-related factors, participants treated with this compound exhibited a notable increase in sexual desire and performance metrics over a four-week period. The findings support the use of this compound as a viable treatment option for managing sexual health issues stemming from psychological stressors .
Comparative Data Table
Application Area | Condition | Dosage | Outcome |
---|---|---|---|
Neurological Disorders | Mononeuropathy | 20 mg/day | Improved muscle tone and reflexes |
Central Nervous System Disorders | Cognitive impairment | 5 mg/kg | Enhanced cognitive function |
Sexual Dysfunction | Anorgasmia | 1.7 mg/kg | Increased sexual activity |
Sexual Dysfunction | Delayed ejaculation | 5.1 mg/kg | Significant improvement in performance |
Mechanism of Action
Ipidacrine exerts its effects through a combination of two primary mechanisms:
Blockade of Potassium Channels: This compound blocks membrane potassium channels in neurons and muscle cells, which enhances impulse transmission in the central nervous system and neuromuscular synapses.
Reversible Inhibition of Acetylcholinesterase: By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synapses, thereby enhancing cholinergic transmission.
These mechanisms result in improved cognitive function and muscle contraction, making this compound effective in treating memory disorders and neuromuscular conditions.
Comparison with Similar Compounds
Ipidacrine is similar to other acetylcholinesterase inhibitors, such as:
Tacrine (Cognex): This compound is a modification of tacrine and shares similar mechanisms of action but has improved pharmacokinetic properties.
Donepezil (Aricept): Both compounds inhibit acetylcholinesterase, but donepezil is more selective for central acetylcholinesterase and has a longer half-life.
Rivastigmine (Exelon): Like this compound, rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase, but it is used primarily in the treatment of Alzheimer’s disease.
This compound’s uniqueness lies in its dual mechanism of action, combining potassium channel blockade with acetylcholinesterase inhibition, which provides a broader range of therapeutic effects .
Biological Activity
Ipidacrine, also known as Axamon, is a reversible cholinesterase inhibitor belonging to the class of 4-aminopyridine derivatives. It has garnered attention for its diverse biological activities, particularly in the treatment of conditions characterized by cholinergic deficits, such as vascular encephalopathy, ischemic stroke, and various neuropathies. This article delves into the biological activity of this compound, presenting data from studies, case reports, and clinical findings.
This compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synapses. It also inhibits potassium and sodium channels in neuronal membranes, prolonging action potential repolarization and modulating cholinergic receptor activity. Specifically, this compound acts as an antagonist of M1 and M3 cholinergic receptors while being a partial agonist at M2 receptors .
Biological Effects
- Cholinesterase Inhibition : this compound has demonstrated significant inhibitory potential against AChE and BuChE with IC50 values ranging from 0.10 µM to 11.10 µM for AChE and 0.20 µM to 14.20 µM for BuChE, indicating its potency compared to standard drugs like Donepezil .
- Neurological Recovery : Clinical studies have shown that this compound improves recovery in patients with peripheral neuropathies. For instance, in a study involving patients with facial neuropathy, this compound treatment resulted in a significant reduction in recovery time and enhanced motor function compared to traditional therapies .
- Erectile Function Improvement : Recent animal studies revealed that this compound administration improved erectile function in diabetic rats, showing non-inferiority to sildenafil in enhancing maximum intracavernous pressure (ICPmax) without affecting testosterone levels . This suggests potential therapeutic applications for erectile dysfunction related to diabetes mellitus.
Clinical Case Studies
- Hirschsprung's Disease : A notable case involved a 1.5-month-old child post-surgery for Hirschsprung's disease who was treated with this compound. The therapy led to favorable postoperative outcomes, indicating its utility in pediatric populations .
- Radiculopathy Treatment : In patients suffering from radiculopathy characterized by neuropathic pain syndromes, this compound was part of a combination therapy that included NSAIDs and physiotherapy. This approach not only improved motor function but also reduced pain severity significantly over shorter treatment durations .
Efficacy Summary Table
Study | Condition | Key Findings | Dosage |
---|---|---|---|
Bykov et al., 2022 | Diabetic Erectile Dysfunction | Improved ICPmax; non-inferior to sildenafil | 6.7 mg/kg |
Batysheva et al., 2022 | Facial Neuropathy | Accelerated recovery of motor function; reduced contracture risk | Not specified |
Unspecified Study | Radiculopathy | Enhanced recovery; reduced pain syndrome severity | Combination therapy |
Safety Profile
This compound has been reported to have a good safety profile with minimal adverse effects on cardiovascular and gastrointestinal systems. Clinical evaluations indicate no significant generalized cholinomimetic effects or severe side effects during treatment regimes .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Ipidacrine in cognitive enhancement?
this compound acts as a reversible acetylcholinesterase inhibitor, increasing acetylcholine availability at synapses, and blocks voltage-gated potassium (K⁺) channels, enhancing neuronal excitability. These dual mechanisms improve cholinergic transmission and prevent nerve degeneration, making it effective in cognitive disorders like Alzheimer’s disease and post-stroke recovery .
Q. How was this compound first synthesized, and what are its key structural features?
this compound was first synthesized by the National Research Centre for Biologically Active Compounds (Russia). Its structure includes a cyclopentaquinoline backbone with a primary amine group, critical for binding to acetylcholinesterase and modulating ion channels .
Q. What are the standard therapeutic applications of this compound in clinical research?
this compound is studied for:
- Memory disorders (e.g., Alzheimer’s, post-ischemic stroke) via cholinergic enhancement.
- Chemotherapy-induced peripheral neuropathy (CIPN) prevention.
- Functional constipation through modulation of gut neuromuscular activity.
- Acute-phase neurological diseases (e.g., ischemic/hemorrhagic stroke) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects of this compound with alpha-lipoic acid (ALA) in CIPN prevention?
- Experimental Design : Use a double-blind, randomized controlled trial (RCT) with breast cancer patients receiving paclitaxel.
- Groups : Control (placebo), ALA alone, this compound alone, and ALA+this compound.
- Outcome Measures : Neurophysiological parameters (e.g., electroneuromyography of sural/superficial peroneal nerves), patient-reported pain scales, and quantitative sensory testing.
- Statistical Analysis : Stratify by baseline ACM (Adaptation and Compensatory Mechanisms) index to account for patient heterogeneity .
Q. What methodological approaches resolve contradictions in this compound’s efficacy across neurological studies?
- Meta-Analysis : Pool data from studies with comparable endpoints (e.g., Mini-Mental State Examination scores for cognitive outcomes).
- Subgroup Analysis : Stratify by disease stage, dosage, and comorbidities.
- Mechanistic Studies : Use animal models to isolate pathways (e.g., K⁺ channel blockade vs. acetylcholinesterase inhibition) under controlled conditions .
Q. How can dose optimization be tailored using patient-specific factors like the ACM index?
- ACM Assessment : Measure baseline psychological profiles (e.g., MMPI test) and physiological parameters (e.g., autonomic nervous system function).
- Dose Stratification : Assign higher doses to patients with low ACM scores (<50) to enhance compensatory mechanisms.
- Monitoring : Track compliance, side effects (e.g., cholinergic overactivity), and adjust dosing in real-time via adaptive trial designs .
Q. What experimental models best capture this compound’s neuroregenerative potential?
- In Vitro : Hippocampal neuron cultures treated with amyloid-β to assess synaptic plasticity improvements.
- In Vivo : Rodent models of ischemic stroke with post-treatment motor/cognitive assessments.
- Biomarkers : MRI-based diffusion tensor imaging (DTI) for white matter integrity and CSF acetylcholine levels .
Q. How should long-term safety studies for this compound be structured?
- Parameters : Monitor liver enzymes (AST/ALT), renal function, and neurological exams (e.g., tremor, bradycardia).
- Study Design : Longitudinal cohort studies with 5-year follow-ups, comparing age-matched controls.
- Data Collection : Use electronic health records to track adverse events and comorbidities .
Q. What biomarkers are most reliable for assessing this compound’s efficacy in CIPN?
- Electroneuromyography (ENMG) : Measure sensory nerve action potential (SNAP) amplitude and conduction velocity.
- Serum Markers : Pro-inflammatory cytokines (IL-6, TNF-α) and neurotrophic factors (BDNF).
- Patient-Reported Outcomes : EORTC QLQ-CIPN20 scale for symptom severity .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMKAJIQOXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048299 | |
Record name | Ipidacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-44-9 | |
Record name | Ipidacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipidacrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipidacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipidacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62732-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPIDACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.